Reduced Calculated Lipophilicity (LogP) Relative to the N,N-Diethyl Congener
The N,N-dimethyl substitution on the benzenesulfonamide group produces a computed LogP of 4.80, which is 0.78 units lower than that of the N,N-diethyl analog (LogP 5.58) . A lower LogP generally correlates with improved aqueous solubility and reduced non-specific protein binding, making the dimethyl analog the preferred choice when lower lipophilicity is a design criterion.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.80 |
| Comparator Or Baseline | N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide (CAS 7026-94-0): LogP = 5.58 |
| Quantified Difference | ΔLogP = -0.78 (target less lipophilic) |
| Conditions | Computed values from Chemsrc database; consistent methodology for both compounds. |
Why This Matters
A 0.78 LogP reduction (≈6-fold theoretical decrease in octanol/water partition) can meaningfully impact aqueous solubility and permeability, making the dimethyl analog more suitable for assays where lower lipophilicity is required.
